molecular formula C5H11O6P B12562268 3-Hydroxy-5-phosphonopentanoic acid CAS No. 189561-26-0

3-Hydroxy-5-phosphonopentanoic acid

Cat. No.: B12562268
CAS No.: 189561-26-0
M. Wt: 198.11 g/mol
InChI Key: GEKINUGJPALSJT-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phosphonopentanoic acid is a chemical compound known for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is significant in neuropharmacology and neurochemistry due to its ability to inhibit the activity of NMDA receptors, which are involved in synaptic plasticity and memory function .

Preparation Methods

The synthesis of 3-Hydroxy-5-phosphonopentanoic acid typically involves the reaction of appropriate phosphonate esters with hydroxyl-containing precursors under controlled conditions. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired scale and application .

Chemical Reactions Analysis

3-Hydroxy-5-phosphonopentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-5-phosphonopentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 3-Hydroxy-5-phosphonopentanoic acid involves its binding to the NMDA receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium signaling and synaptic transmission .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-5-phosphonopentanoic acid include:

Properties

CAS No.

189561-26-0

Molecular Formula

C5H11O6P

Molecular Weight

198.11 g/mol

IUPAC Name

3-hydroxy-5-phosphonopentanoic acid

InChI

InChI=1S/C5H11O6P/c6-4(3-5(7)8)1-2-12(9,10)11/h4,6H,1-3H2,(H,7,8)(H2,9,10,11)

InChI Key

GEKINUGJPALSJT-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)C(CC(=O)O)O

Origin of Product

United States

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